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An In-depth Technical Guide to (2-Ethylpyridin-4-
yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a
valuable building block in modern organic synthesis. Its structural motif, featuring a pyridine
ring substituted with both an ethyl group and a boronic acid moiety, makes it a versatile
reagent, particularly in the synthesis of complex organic molecules for the pharmaceutical and
materials science industries. Boronic acids are renowned for their role in palladium-catalyzed
cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the
formation of carbon-carbon bonds. The pyridine core is a common scaffold in many biologically
active compounds, and the ability to introduce this moiety with substitution patterns through
cross-coupling reactions is of significant interest to drug development professionals. This guide
provides a comprehensive overview of the molecular structure, properties, and a representative
synthetic application of (2-Ethylpyridin-4-yl)boronic acid.

Molecular Structure and Properties

(2-Ethylpyridin-4-yl)boronic acid possesses the chemical formula C7H10BNO2.[1] The
molecule consists of a pyridine ring where the nitrogen atom is at position 1. An ethyl group is
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attached at the 2-position, and a boronic acid group (-B(OH)2) is at the 4-position.
2D Structure:

A summary of its key chemical and physical properties is presented in the table below. While
specific experimental data for properties such as melting and boiling points are not readily
available in the literature, computed properties and data for analogous compounds provide
useful estimates.

Property Value Source

Molecular Formula C7H10BNO2 [1]

Molecular Weight 150.97 g/mol [2][3]

IUPAC Name ;Zc—izthyl—4—pyridinyl)boronic 2]

CAS Number 1189545-99-0 [1]

Physical State Solid (presumed) General knowledge

Inert atmosphere, store in
Storage Temperature [4]
freezer, under -20°C

Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of
the most common being the halogen-metal exchange of a corresponding halopyridine followed
by borylation with a trialkyl borate.[5] Below is a representative protocol for the synthesis of a 2-
substituted pyridin-4-ylboronic acid, adapted from general procedures for analogous
compounds.

Representative Synthesis of (2-Ethylpyridin-4-yl)boronic acid via Lithiation of 4-Bromo-2-
ethylpyridine

This protocol describes a two-step process: the synthesis of the 4-bromo-2-ethylpyridine
precursor and its subsequent conversion to the target boronic acid.
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Step 1: Synthesis of 4-Bromo-2-ethylpyridine (Precursor) This step is hypothetical as a direct
precursor synthesis was not found. It is based on common pyridine functionalization methods.

Step 2: Synthesis of (2-Ethylpyridin-4-yl)boronic acid This procedure involves a lithium-
halogen exchange followed by reaction with triisopropyl borate.

Materials and Reagents:

e 4-Bromo-2-ethylpyridine

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

e Triisopropyl borate

e 2 M Hydrochloric acid (HCI)

o Diethyl ether

e Anhydrous magnesium sulfate (MgSO4)

» Argon or Nitrogen gas (for inert atmosphere)

Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-
bromo-2-ethylpyridine (1.0 equivalent) and anhydrous THF.

e Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

e Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the
dropping funnel, ensuring the internal temperature is maintained below -70 °C. The mixture
is stirred at -78 °C for 1 hour after the addition is complete.

o Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture,
again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for
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an additional hour and then allowed to warm slowly to room temperature overnight.

e Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCI
at 0 °C until the solution is acidic (pH ~2). The mixture is stirred for 1 hour.

o Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl
ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO4,
filtered, and concentrated under reduced pressure.

 Purification: The crude product can be purified by recrystallization or column chromatography
to yield (2-Ethylpyridin-4-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of (2-Ethylpyridin-4-yl)boronic acid is in the Suzuki-Miyaura cross-
coupling reaction to form biaryl or heteroaryl-aryl structures. This reaction is a powerful tool in
the synthesis of pharmaceuticals and other complex organic molecules.

Below is a general protocol for a Suzuki-Miyaura coupling reaction using a pyridinylboronic
acid.

General Protocol for Suzuki-Miyaura Coupling:

Materials and Reagents:

(2-Ethylpyridin-4-yl)boronic acid (1.2 equivalents)

Aryl halide (e.g., Aryl bromide) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)CI2) (1-5 mol%)

Base (e.g., K2CO3, Cs2CO03, or K3P0O4) (2.0-3.0 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:
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» Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with
a magnetic stir bar, add the aryl halide, (2-Ethylpyridin-4-yl)boronic acid, palladium
catalyst, and base.

 Inert Atmosphere: The vessel is sealed and purged with an inert gas (argon or nitrogen) for
10-15 minutes.

o Solvent Addition: Degassed solvent is added via syringe.

» Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with
stirring for the required time (2-24 hours), or heated in a microwave reactor. Reaction
progress can be monitored by TLC or LC-MS.

o Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic
solvent (e.g., ethyl acetate) and washed with water and brine.

 Purification: The organic layer is dried over an anhydrous drying agent, filtered, and
concentrated. The crude product is then purified by column chromatography on silica gel to
yield the desired coupled product.

Visualization of Application

The following diagram illustrates the logical workflow of a Suzuki-Miyaura cross-coupling
reaction, a key application for (2-Ethylpyridin-4-yl)boronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(2-Ethylpyridin-4-yl)boronic acid molecular structure and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145776#2-ethylpyridin-4-yl-boronic-acid-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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